molecular formula C14H10O3S B8516538 6-Benzyloxy-1,3-benzoxathiol-2-one CAS No. 170283-11-1

6-Benzyloxy-1,3-benzoxathiol-2-one

Cat. No.: B8516538
CAS No.: 170283-11-1
M. Wt: 258.29 g/mol
InChI Key: BIRJEQFYQXARRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyloxy-1,3-benzoxathiol-2-one is a useful research compound. Its molecular formula is C14H10O3S and its molecular weight is 258.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

170283-11-1

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

6-phenylmethoxy-1,3-benzoxathiol-2-one

InChI

InChI=1S/C14H10O3S/c15-14-17-12-8-11(6-7-13(12)18-14)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

BIRJEQFYQXARRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=O)O3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 6-hydroxy-1,3-benzoxathiol-2-one (16.8 g, 0.1 mol) in THF (1650 mL) and cool to 0° C. Sequentially add benzyl alcohol (16.2 g, 0.15 mol), triphenylphosphine (PPh3, 39.3 g, 0.15 mol), and diisopropylazodicarboxylate (30.3 g, 0.15 mol). Stir the reaction mixture at room temperature overnight. Add water (1500 mL) and extract the aqueous layer with EtOAc (3×1500 mL). Combine the organic layers and dry with Na2SO4, filter, concentrate and purify by flash column chromatography (silica gel, 10-25% of EtOAc/hexane) to give 24.33 g of 6-benzyloxy-benzo[1,3]oxathiol-2-one (94%).
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
1650 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
39.3 g
Type
reactant
Reaction Step Three
Quantity
30.3 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.